1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene
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Overview
Description
1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H16Cl2O3 It is characterized by the presence of two chlorine atoms, a methoxy group, and a phenoxypropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene typically involves multiple steps, including halogenation, etherification, and coupling reactions. One common method involves the following steps:
Halogenation: Chlorination of a benzene derivative to introduce chlorine atoms at the desired positions.
Etherification: Reaction of the chlorinated benzene with 4-methoxyphenol to form the phenoxypropoxy group.
Coupling Reaction: Use of coupling agents such as palladium catalysts to link the intermediate compounds, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the phenoxypropoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dechlorinated or modified phenoxypropoxy derivatives.
Scientific Research Applications
1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-[3-(4-methoxyphenoxy)propoxy]benzene
- 1,2-Dichloro-3-[3-(4-hydroxyphenoxy)propoxy]benzene
- 1,2-Dichloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene
Uniqueness
1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-12-6-8-13(9-7-12)20-10-3-11-21-15-5-2-4-14(17)16(15)18/h2,4-9H,3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHXBHQDYXTMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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